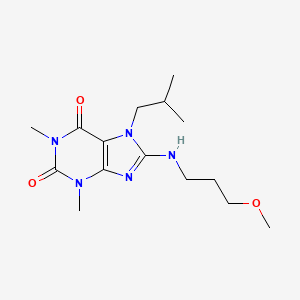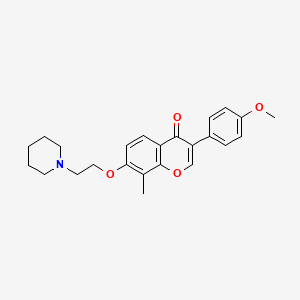![molecular formula C10H9ClFN3O B2940504 2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1250889-54-3](/img/structure/B2940504.png)
2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, also known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Structural and Synthetic Analysis
Experimental and Theoretical Insights
The synthesis and characterization of triazole derivatives have been extensively studied, highlighting their complex intermolecular interactions such as C–H⋯π, π⋯π, and lp⋯π interactions, which are crucial for understanding their chemical behavior and potential applications in materials science and drug design (Shukla et al., 2014).
Isostructural Synthesis
The synthesis of isostructural compounds with 1,2,4-triazole moieties, which are essential for applications in the development of new materials with specific optical and structural properties, has been reported (Kariuki et al., 2021).
Biological Applications
Antimicrobial and Antifungal Activities
Triazole derivatives have shown significant antimicrobial and antifungal activities. This opens up avenues for their application in developing new antimicrobial agents, essential in addressing drug resistance issues (Nagamani et al., 2018).
Corrosion Inhibition
Some triazole compounds have been evaluated for their efficiency as corrosion inhibitors, indicating their potential in industrial applications for protecting metals against corrosion in acidic media, which is crucial for extending the lifespan of metal structures and components (Chaitra et al., 2015).
Propiedades
IUPAC Name |
2-[1-(2-chloro-4-fluorophenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3O/c11-9-5-7(12)1-2-10(9)15-6-8(3-4-16)13-14-15/h1-2,5-6,16H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFRSJHIXPHHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N2C=C(N=N2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2940430.png)
![4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2940432.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2940433.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2940434.png)







![Methyl 4-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2940444.png)